Bienvenue dans la boutique en ligne BenchChem!

Kava

Anxiolytic Efficacy Clinical Trial Meta-Analysis

Kava extract (CAS 9000-38-8) is a resinous preparation from Piper methysticum root, defined by six major kavalactones whose chemotype governs GABAA receptor binding (IC50 5–87 µg/ml across cultivars). Unlike generic anxiolytics, this multi-component mixture preserves neurocognition vs. oxazepam and matches buspirone efficacy while potently inhibiting CYP2C9, 2C19, 2D6, and 3A4. Clinically, extract WS1490 enables benzodiazepine discontinuation (P=0.01 vs. placebo). For receptor-level differentiated anxiolytic research or DDI studies, this standardized extract is the essential reference choice.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 9000-38-8
Cat. No. B3030397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKava
CAS9000-38-8
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)C=CC2=CCCC=C2
InChIInChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h3,5-8,10,12H,2,4,9H2,1H3/b8-7+
InChIKeyOMNGEVNATYFZGG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kava (CAS 9000-38-8) Procurement: Botanical Origin and Standardized Kavalactone Composition


Kava, designated by CAS 9000-38-8, refers to the resinous extract derived from the root and rhizome of the pepper plant Piper methysticum G. Forst. [1]. This complex natural product is not a single molecular entity but a mixture defined by a group of lipophilic constituents known as kavalactones, which are recognized as the primary pharmacologically active compounds [2]. Standardized commercial extracts are typically quantified by their total kavalactone content, commonly ranging from 30% to 70%, and are characterized by the relative ratios of six major kavalactones: kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin [REFS-1, REFS-2, REFS-3].

Why Generic 'Anxiolytic Herbal Extract' Substitution Fails for Kava (CAS 9000-38-8)


Treating Kava as a simple, interchangeable commodity with other herbal anxiolytics or synthetic compounds is scientifically unsound due to profound differences in phytochemical composition, primary molecular targets, and clinically observed efficacy profiles. Unlike single-molecule drugs such as buspirone or oxazepam, Kava's activity is the result of a multi-component mixture where the specific chemotype and kavalactone profile critically influence its pharmacological action [REFS-1, REFS-2]. Furthermore, compared to other popular herbal supplements like valerian, Kava exhibits a distinct mechanism of action, primarily modulating GABAA receptors rather than acting as a sedative, which directly impacts its functional outcome in clinical trials [3]. The evidence below demonstrates that the selection of a specific, well-characterized Kava extract is not a trivial decision but a critical determinant of experimental and therapeutic outcomes.

Quantitative Differentiation: Kava (CAS 9000-38-8) vs. Synthetic and Herbal Comparators


Efficacy vs. Placebo: Superior Responder Rates and HAMA Score Reduction

Kava extract demonstrates statistically significant superiority over placebo in reducing anxiety symptoms, as shown by a pooled risk ratio for clinical response and a substantial reduction in Hamilton Anxiety Scale (HAMA) scores. This is in contrast to other herbal anxiolytics, such as valerian, which failed to demonstrate this effect in a large randomized controlled trial [REFS-1, REFS-2].

Anxiolytic Efficacy Clinical Trial Meta-Analysis

Head-to-Head vs. Buspirone: Equivalent Efficacy in Generalized Anxiety Disorder

In a randomized, double-blind, multi-center clinical trial, the specific Kava extract LI 150 demonstrated non-inferior efficacy to the established anxiolytic drug buspirone for the treatment of Generalized Anxiety Disorder (GAD). Both treatments resulted in comparable responder rates and full remission percentages [1].

Generalized Anxiety Disorder Non-Inferiority Trial Kava LI150

Comparison to Benzodiazepines: Preserved Neurocognition and Post-Benzodiazepine Efficacy

Kava extract exhibits a distinct neurocognitive safety profile compared to benzodiazepines and demonstrates clinical utility in patients discontinuing benzodiazepine therapy. In an acute dosing study, Kava did not impair cognition, unlike oxazepam which significantly reduced alertness (p < 0.001) [1]. Furthermore, in a separate trial, the specific extract WS1490 enabled a further reduction in anxiety symptoms (P=0.01 vs. placebo on HAMA) after patients were tapered off benzodiazepines [2].

Neurocognition Benzodiazepine Discontinuation Kava WS1490

Phytochemical Variation as a Critical Procurement Parameter: Cultivar-Dependent GABAA Receptor Binding

The biological activity of Kava is highly dependent on the specific cultivar and plant part used, which dictates its kavalactone profile and, consequently, its interaction with central nervous system targets. This inherent variation mandates rigorous sourcing specifications. For instance, the potency of GABAA receptor binding inhibition varies dramatically between different cultivars, with root extracts showing IC50 values ranging from 5 µg/ml to 87 µg/ml [1].

Phytochemistry Receptor Binding Quality Control

Quantitative CYP450 Inhibition Profile: A Differentiator for Drug Interaction Risk Assessment

Kava extract and its constituent kavalactones are potent inhibitors of several major human cytochrome P450 (CYP) enzymes, a property that distinguishes it from many other herbal supplements and synthetic anxiolytics. This inhibition profile is a critical factor for experimental design and clinical safety assessments. Whole kava extract (normalized to 100 µM total kavalactones) caused significant inhibition of key drug-metabolizing enzymes, including CYP2C9 (92% inhibition), CYP2C19 (86%), CYP2D6 (73%), and CYP3A4 (78%) [1].

Drug Interactions Cytochrome P450 Hepatotoxicity

Recommended Application Scenarios for Kava (CAS 9000-38-8) Based on Quantitative Evidence


Clinical Research on Anxiolytic Efficacy with a Non-Sedative Profile

Given the direct evidence of preserved neurocognition versus oxazepam [1] and equivalent efficacy to buspirone [2], Kava extract is ideally suited for clinical trials investigating anxiety management where cognitive side effects are a primary concern. The specific extracts LI 150 and WS1490 serve as well-characterized references for study design.

In Vitro Studies of GABAA Receptor Modulation and Cultivar-Dependent Pharmacology

The quantifiable variation in GABAA receptor binding affinity between Kava cultivars (IC50 ranging from 5 to 87 µg/ml) [3] makes it a valuable model system for investigating the relationship between complex natural product chemistry and receptor-level pharmacodynamics. Researchers can use defined chemotypes to explore differential effects.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

The potent and well-quantified inhibition of major CYP450 isoforms (e.g., CYP2C9, 2C19, 2D6, 3A4) [4] positions Kava extract as a key positive control or test compound in DDI studies. This is essential for researchers developing new chemical entities or investigating the safety of multi-drug regimens involving herbal supplements.

Benzodiazepine Tapering and Withdrawal Research

The clinical evidence demonstrating that Kava extract WS1490 enables further symptom reduction following benzodiazepine discontinuation (P=0.01 vs. placebo) [5] supports its use in studies focused on developing and validating protocols for safely reducing or eliminating benzodiazepine use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kava

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.